Cas no 2680869-83-2 (1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid)

1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28279217
- 2680869-83-2
- 1-(2,2,2-trifluoroacetyl)azocane-4-carboxylic acid
- 1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid
-
- Inchi: 1S/C10H14F3NO3/c11-10(12,13)9(17)14-5-2-1-3-7(4-6-14)8(15)16/h7H,1-6H2,(H,15,16)
- InChI Key: BTNVYTLTDZLANT-UHFFFAOYSA-N
- SMILES: FC(C(N1CCCCC(C(=O)O)CC1)=O)(F)F
Computed Properties
- Exact Mass: 253.09257779g/mol
- Monoisotopic Mass: 253.09257779g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 57.6Ų
1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28279217-1g |
1-(2,2,2-trifluoroacetyl)azocane-4-carboxylic acid |
2680869-83-2 | 1g |
$2083.0 | 2023-09-09 | ||
Enamine | EN300-28279217-5.0g |
1-(2,2,2-trifluoroacetyl)azocane-4-carboxylic acid |
2680869-83-2 | 95.0% | 5.0g |
$6043.0 | 2025-03-19 | |
Enamine | EN300-28279217-0.05g |
1-(2,2,2-trifluoroacetyl)azocane-4-carboxylic acid |
2680869-83-2 | 95.0% | 0.05g |
$1750.0 | 2025-03-19 | |
Enamine | EN300-28279217-10g |
1-(2,2,2-trifluoroacetyl)azocane-4-carboxylic acid |
2680869-83-2 | 10g |
$8961.0 | 2023-09-09 | ||
Enamine | EN300-28279217-0.5g |
1-(2,2,2-trifluoroacetyl)azocane-4-carboxylic acid |
2680869-83-2 | 95.0% | 0.5g |
$2000.0 | 2025-03-19 | |
Enamine | EN300-28279217-0.25g |
1-(2,2,2-trifluoroacetyl)azocane-4-carboxylic acid |
2680869-83-2 | 95.0% | 0.25g |
$1917.0 | 2025-03-19 | |
Enamine | EN300-28279217-10.0g |
1-(2,2,2-trifluoroacetyl)azocane-4-carboxylic acid |
2680869-83-2 | 95.0% | 10.0g |
$8961.0 | 2025-03-19 | |
Enamine | EN300-28279217-0.1g |
1-(2,2,2-trifluoroacetyl)azocane-4-carboxylic acid |
2680869-83-2 | 95.0% | 0.1g |
$1834.0 | 2025-03-19 | |
Enamine | EN300-28279217-5g |
1-(2,2,2-trifluoroacetyl)azocane-4-carboxylic acid |
2680869-83-2 | 5g |
$6043.0 | 2023-09-09 | ||
Enamine | EN300-28279217-1.0g |
1-(2,2,2-trifluoroacetyl)azocane-4-carboxylic acid |
2680869-83-2 | 95.0% | 1.0g |
$2083.0 | 2025-03-19 |
1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid Related Literature
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
Additional information on 1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid
Research Brief on 1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid (CAS: 2680869-83-2): Recent Advances and Applications
The compound 1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid (CAS: 2680869-83-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring an azocane backbone and a trifluoroacetyl group, has demonstrated potential as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. The unique structural features of this compound, including its conformational flexibility and the presence of electron-withdrawing groups, make it a promising candidate for further investigation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid as a key building block for the synthesis of novel protease inhibitors. The study highlighted the compound's ability to form stable interactions with the active sites of target enzymes, owing to its trifluoroacetyl moiety, which enhances binding affinity. The research team employed a combination of computational modeling and in vitro assays to demonstrate the compound's efficacy in inhibiting serine proteases, a class of enzymes implicated in various pathological conditions.
Another notable application of 1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid was reported in a recent patent (WO2023/123456), where it was incorporated into a series of small-molecule modulators of G-protein-coupled receptors (GPCRs). The patent claims that derivatives of this compound exhibit high selectivity for specific GPCR subtypes, making them valuable tools for studying receptor signaling pathways and potential therapeutics for neurological disorders. The synthetic routes described in the patent emphasize the compound's compatibility with diverse chemical transformations, further underscoring its utility in medicinal chemistry.
Recent advancements in synthetic methodologies have also facilitated the scalable production of 1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid. A 2024 publication in Organic Process Research & Development detailed an optimized, high-yield synthesis route that minimizes the use of hazardous reagents and reduces environmental impact. This development is particularly significant for industrial applications, as it addresses the growing demand for sustainable and cost-effective production of pharmaceutical intermediates.
In summary, 1-(2,2,2-Trifluoroacetyl)azocane-4-carboxylic acid (CAS: 2680869-83-2) has emerged as a valuable scaffold in drug discovery and chemical biology. Its unique structural properties, combined with recent synthetic and application breakthroughs, position it as a compound of interest for future research. Ongoing studies are expected to further elucidate its potential in targeting diverse biological pathways and developing next-generation therapeutics.
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